molecular formula C9H21N B1462282 Tert-butyl(2-methylbutyl)amine CAS No. 160287-03-6

Tert-butyl(2-methylbutyl)amine

Cat. No.: B1462282
CAS No.: 160287-03-6
M. Wt: 143.27 g/mol
InChI Key: NQMXCUHVJMOJKT-UHFFFAOYSA-N
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Description

Tert-butyl(2-methylbutyl)amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a 2-methylbutylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-methylbutyl)amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the halide, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of phase-transfer catalysts to facilitate the reaction and ensure efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl(2-methylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halides and other electrophiles are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl(2-methylbutyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(2-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

    (2-Methylbutyl)amine: This compound is structurally similar but lacks the tert-butyl group, resulting in different reactivity and applications.

    tert-Butylamine: This compound features a tert-butyl group but lacks the 2-methylbutyl backbone, leading to distinct chemical properties.

Uniqueness: Tert-butyl(2-methylbutyl)amine is unique due to the presence of both the tert-butyl and 2-methylbutyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research.

Properties

IUPAC Name

N-tert-butyl-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-6-8(2)7-10-9(3,4)5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMXCUHVJMOJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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